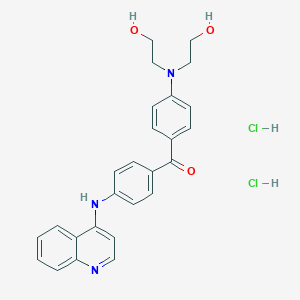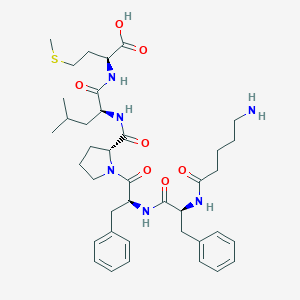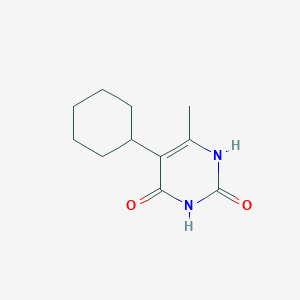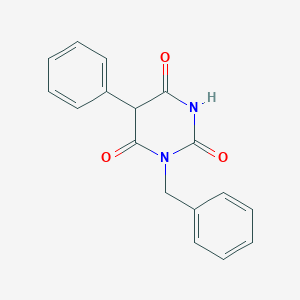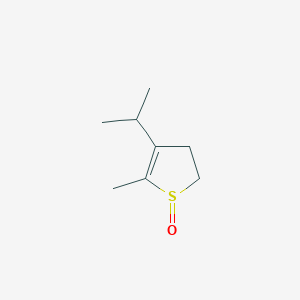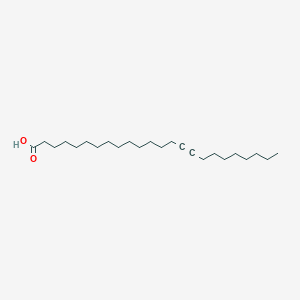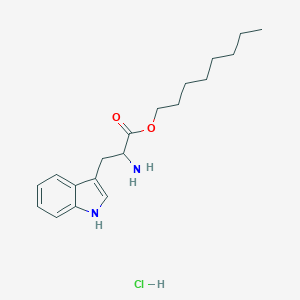
Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
Overview
Description
DL-Tryptophan octyl ester (hydrochloride) is a derivative of tryptophan, an essential amino acid that serves as a precursor to serotonin and melatonin . This compound features an octyl ester-protected carboxyl group, which enhances its stability and cell permeability. Upon hydrolysis of the ester bond, it releases free tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Tryptophan octyl ester (hydrochloride) typically involves esterification of DL-tryptophan with octanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for DL-Tryptophan octyl ester (hydrochloride) are similar to laboratory synthesis but are scaled up. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: DL-Tryptophan octyl ester (hydrochloride) can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release free tryptophan.
Oxidation and Reduction: The indole ring in tryptophan can participate in oxidation and reduction reactions.
Substitution: The amino group in tryptophan can undergo substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products:
Hydrolysis: Free tryptophan.
Oxidation and Reduction: Various oxidized or reduced derivatives of tryptophan.
Substitution: Substituted tryptophan derivatives.
Scientific Research Applications
DL-Tryptophan octyl ester (hydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of DL-Tryptophan octyl ester (hydrochloride) involves the hydrolysis of the ester bond to release free tryptophan. This free tryptophan can then participate in various biochemical pathways, including the synthesis of serotonin and melatonin . The compound’s cell permeability allows it to effectively deliver tryptophan into cells, where it can exert its effects .
Comparison with Similar Compounds
- DL-Tryptophan methyl ester (hydrochloride)
- DL-Tryptophan ethyl ester (hydrochloride)
- DL-Tryptophan butyl ester (hydrochloride)
Comparison: DL-Tryptophan octyl ester (hydrochloride) is unique due to its longer octyl chain, which enhances its stability and cell permeability compared to shorter-chain esters . This makes it particularly useful in applications where cell permeability is crucial .
Properties
IUPAC Name |
octyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-2-3-4-5-6-9-12-23-19(22)17(20)13-15-14-21-18-11-8-7-10-16(15)18;/h7-8,10-11,14,17,21H,2-6,9,12-13,20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASIBURGMIVLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563902 | |
| Record name | Octyl tryptophanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6278-90-6 | |
| Record name | 6278-90-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octyl tryptophanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





